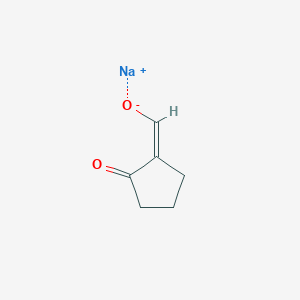

sodium;(Z)-(2-oxocyclopentylidene)methanolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalysis in Biodiesel Production

Sodium zirconate (Na2ZrO3) has been explored as a basic catalyst for biodiesel production through soybean oil transesterification. The study demonstrates that Na2ZrO3, synthesized via a solid-state reaction and characterized for its structure and microstructure, can achieve a FAME conversion efficiency of 98.3% under optimal conditions. This suggests that sodium-based catalysts could offer a scalable and cost-effective approach to biodiesel production, showcasing the potential of sodium compounds in renewable energy applications (Nicolás Santiago-Torres et al., 2014).

Modulation of Anaerobic Digestion

The role of sodium in inhibiting anaerobic digestion processes, particularly affecting methanogens through osmotic pressure increases or dehydration, has been documented. Experimental and modeling approaches have been utilized to understand sodium's inhibitory effects on anaerobic digestion, modifying the ADM1 model to include sodium inhibition effects on acetoclastic methanogens. This research provides valuable insights into managing sodium levels in anaerobic digestion systems for optimized biogas production (A. Hierholtzer & J. Akunna, 2012).

Impact on Catalytic Activity

Research into the effect of sodium on the catalytic activity of metal oxide catalysts for transesterification reactions reveals nuanced impacts. For instance, ZnO–Al2O3/ZSM-5 and SnO–Al2O3/ZSM-5 catalysts' activity in soybean oil transesterification with methanol was found to be influenced by sodium, suggesting that sodium's presence affects surface activity sites or involves leached sodium from the catalyst surface. This indicates sodium's potential role in modifying catalyst efficiency for chemical production processes (M. Kim et al., 2009).

Sodium as a Catalyst in Chemical Synthesis

The catalytic capabilities of sodium-containing catalysts have been explored in the dehydrogenation of methanol to anhydrous formaldehyde, presenting sodium as an effective catalyst under mild conditions. This research highlights sodium's utility in facilitating chemical reactions, offering a route to high-yield production of formaldehyde and potentially other chemicals through tailored catalytic processes (St. Ruf et al., 2001).

Orientations Futures

Propriétés

IUPAC Name |

sodium;(Z)-(2-oxocyclopentylidene)methanolate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2.Na/c7-4-5-2-1-3-6(5)8;/h4,7H,1-3H2;/q;+1/p-1/b5-4-; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLKWKZWPMZTIH-MKWAYWHRSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C[O-])C(=O)C1.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C/[O-])/C(=O)C1.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dichlorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B2706973.png)

![5-benzyl-3-(3,4-dimethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2706974.png)

![N-(3-chloro-2-methylphenyl)-2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2706976.png)

![(4Z)-5-tert-butyl-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(2,4-dichlorophenyl)methylidene]pyrazol-3-one](/img/structure/B2706980.png)

![2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid](/img/structure/B2706986.png)

![4-(4-fluorobenzyl)-5-[1-(2-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706990.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2706996.png)